5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
5-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes benzothiophene, triazole, and pyrimidine moieties, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzothiophene with hydrazine derivatives followed by cyclization with formamide can yield the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiophene or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
5-Methyl-8,9,10,11-tetrahydro1
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a PDE inhibitor, it binds to the catalytic domain of the enzyme, preventing the breakdown of cyclic nucleotides and thereby enhancing signal transduction pathways . This interaction can lead to various physiological effects, such as improved memory and cognitive function.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one .
- 6-(4-Chlorobenzyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one .
Uniqueness
5-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its specific substitution pattern and the resulting electronic and steric properties. These unique features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
5141-96-8 |
---|---|
Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C12H12N4S/c1-7-14-12-10(11-15-13-6-16(7)11)8-4-2-3-5-9(8)17-12/h6H,2-5H2,1H3 |
InChI Key |
PONPELTUPXRSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=CN14 |
Origin of Product |
United States |
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